molecular formula C₈H₂₁N B145523 2-Diphenylmethylpiperidine CAS No. 519-74-4

2-Diphenylmethylpiperidine

Cat. No.: B145523
CAS No.: 519-74-4
M. Wt: 251.4 g/mol
InChI Key: RWTNXJXZVGHMGI-UHFFFAOYSA-N
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Description

2-Diphenylmethylpiperidine, also known as desoxypipradrol, is a chemical compound that was developed by the pharmaceutical company Ciba in the 1950s. It is a stimulant and acts as a norepinephrine-dopamine reuptake inhibitor. The compound has a molecular formula of C18H21N and a molar mass of 251.37 g/mol .

Mechanism of Action

Target of Action

2-Diphenylmethylpiperidine, also known as 2-Benzhydrylpiperidine or 2-DPMP, primarily targets the Dopamine Transporter (DAT) and acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . The Dopamine Transporter plays a crucial role in regulating dopamine levels in the brain, which is essential for various brain functions including reward, motivation, and movement.

Mode of Action

2-DPMP interacts with its target, the Dopamine Transporter, by binding to it and inhibiting the reuptake of dopamine and norepinephrine . This results in an increase in the extracellular levels of these neurotransmitters, enhancing their signaling .

Biochemical Pathways

By inhibiting the reuptake of dopamine and norepinephrine, 2-DPMP affects the dopaminergic and noradrenergic pathways. This leads to increased stimulation of dopamine and norepinephrine receptors, resulting in enhanced neurotransmission . The downstream effects include increased alertness, wakefulness, and focus, among others.

Pharmacokinetics

2-DPMP has a high bioavailability of over 90% . It is metabolized in the liver and has an elimination half-life of 16-20 hours . This long half-life is due to its highly lipophilic nature and lack of polar functional groups that are typically targeted by metabolic enzymes .

Result of Action

The primary molecular effect of 2-DPMP’s action is the increased levels of dopamine and norepinephrine in the synaptic cleft . This leads to enhanced stimulation of dopamine and norepinephrine receptors, resulting in increased neurotransmission. On a cellular level, this can lead to changes in neuron firing rates and patterns. The overall effect of these changes can result in increased alertness, wakefulness, and focus .

Biochemical Analysis

Biochemical Properties

2-Diphenylmethylpiperidine interacts with the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain . This interaction with DAT is a key aspect of its biochemical role .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on dopamine levels. By inhibiting the reuptake of dopamine, it increases the availability of this neurotransmitter, which can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to DAT. This binding inhibits the reuptake of dopamine, leading to increased extracellular levels of dopamine . The compound’s interactions with DAT lead to molecular rearrangements that suggest a cocaine-type effect .

Temporal Effects in Laboratory Settings

This compound has a long elimination half-life due to its highly lipophilic nature and lack of polar functional groups that are typically targeted by metabolic enzymes . This gives it an extremely long duration of action when compared to most psychostimulants .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to be dose-dependent . Significant increases in extracellular dopamine levels were observed in the accumbens-shell and striatum in vivo, with these effects showing dose-dependence from 0.3 to 30 μM .

Metabolic Pathways

This compound is metabolized in the liver . Due to its highly lipophilic nature and lack of easily metabolized groups, it has a long elimination half-life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylmethylpiperidine typically involves the reaction of benzhydryl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the piperidine nitrogen.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Diphenylmethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-Diphenylmethylpiperidine has several scientific research applications:

    Chemistry: It is used as a reference compound in studies of norepinephrine-dopamine reuptake inhibitors.

    Biology: The compound is used in research on neurotransmitter systems and their role in various physiological processes.

    Medicine: It has been investigated for potential therapeutic applications in conditions such as narcolepsy and attention deficit hyperactivity disorder.

    Industry: The compound is used in the development of new stimulants and cognitive enhancers.

Comparison with Similar Compounds

2-Diphenylmethylpiperidine is structurally and pharmacologically similar to other compounds such as:

This compound is unique due to its long duration of action and high lipophilicity, which contribute to its prolonged effects compared to other stimulants.

Properties

IUPAC Name

2-benzhydrylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17-19H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNXJXZVGHMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897502
Record name 2-(Diphenylmethyl)piperidine
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Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 150 °C at 0.01 mm Hg
Record name Desoxypipradrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The ATP-Mg++-dependent uptake of (3)H dopamine and l-(3)H norepinephrine into purified synaptic vesicles of whole rat brain, rat striatum and rat hypothalamus was inhibited 10-fold more effectively by S-(+)-amphetamine as compared to its corresponding (R-(-)-enantiomer. In contrast, S-(+)-deoxypipradrol and its R-(-)-enantiomer were approximately equipotent inhibitors of 3H-amine uptake into these synaptic vesicular preparations. The 1R:2R-methylphenidate was twice as potent as its 1R:2S-enantiomer as an inhibitor of (3)H-catecholamine uptake. These data suggest that the receptor sites on the amine pumps present in the membranes of all three vesicular preparations are similar in so far as they are all sensitive to the stereochemical configuration around the alpha-carbon of amphetamine but are not sensitive to the stereochemical configuration around the analogous carbon of deoxypipradrol and methylphenidate. These observations are the reverse of those previously observed for the phenethylamine pumps present in peripheral and central neuronal membranes., ... Rat brain slices from the nucleus accumbens core, which were exposed to either cocaine (1, 3 or 10 uM) or desoxypipradrol (1, 3 or 10 uM) for 60 min. Dopamine efflux was electrically evoked and recorded using fast cyclic voltammetry. Both drugs increased the peak dopamine efflux and also slowed dopamine re-uptake. Desoxypipradrol was more potent than cocaine causing a sevenfold increase in peak dopamine levels (versus a threefold increase for cocaine) and increasing dopamine re-uptake half-life 15-fold (versus fivefold for cocaine). These data suggest that desoxypipradrol is more potent than cocaine at dopamine terminals, and this could account for its psychotogenic effects.
Record name Desoxypipradrol
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Orthrhombic from petroleum

CAS No.

519-74-4
Record name (±)-Desoxypipradrol
Source CAS Common Chemistry
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Record name Desoxypipradrol
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Record name 2-(Diphenylmethyl)piperidine
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Record name 2-(diphenylmethyl)piperidine
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Record name DESOXYPIPRADROL
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Record name Desoxypipradrol
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Melting Point

66 °C
Record name Desoxypipradrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Diphenylmethylpiperidine interact with its target and what are the downstream effects?

A: this compound (2-DPMP) primarily acts as a potent inhibitor of the dopamine transporter (DAT) [, , ]. This means it blocks the reuptake of dopamine from the synapse back into the presynaptic neuron, leading to increased levels of dopamine in the synaptic cleft []. This increase in dopamine is responsible for the stimulant effects observed with 2-DPMP use [].

Q2: What is the structural characterization of this compound?

A2: While specific spectroscopic data is limited in the provided research, 2-DPMP is a pipradrol derivative. Its structure consists of a piperidine ring with a diphenylmethyl group attached at the 2-position.

    Q3: What is known about the Structure-Activity Relationship (SAR) of this compound?

    A: Research indicates that specific structural features influence the binding profile of DAT inhibitors []. For example, the presence of a diphenylmethoxy moiety, as seen in benztropine, leads to a different binding interaction with DAT compared to compounds like cocaine and 2-DPMP []. Furthermore, the stereochemistry at the 3-position of tropane analogues influences binding, with 3α stereochemistry exhibiting a benztropine-like profile and 3β stereochemistry being more cocaine-like []. This highlights how subtle structural modifications can significantly impact a compound's interaction with DAT and potentially its pharmacological effects.

    Q4: What are the in vitro and in vivo effects of this compound?

    A: In vitro studies using rat striatum and accumbens tissue show that 2-DPMP potently displaces DAT-selective radioligands, indicating strong binding to DAT []. In vivo microdialysis studies in freely moving rats demonstrate that intravenous administration of 2-DPMP significantly elevates extracellular dopamine levels in the accumbens shell and striatum, confirming its dopamine-releasing properties in the brain's reward pathway [].

    Q5: What is known about the toxicity and safety profile of this compound?

    A: While no deaths have been directly attributed to 2-DPMP, its use has been linked to several cases of acute toxicity []. Reported symptoms include prolonged euphoria, sympathomimetic effects like hypertension and tachycardia, agitation, anxiety, insomnia, and even severe neuropsychiatric effects like psychosis lasting up to five days []. This suggests a potential for significant and long-lasting adverse effects.

    Q6: What analytical methods are used to characterize and quantify this compound?

    A: Although specific details about analytical method validation are not provided in the research, 2-DPMP is typically identified and quantified in biological samples using sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) []. These methods allow for sensitive and specific detection of 2-DPMP even in complex matrices.

    Q7: What are the implications of the pharmacological profile of this compound?

    A: The potent DAT inhibition and dopamine-releasing capabilities of 2-DPMP, comparable to or exceeding those of cocaine [, ], suggest a high potential for abuse and addiction. The observed prolonged neuropsychiatric symptoms associated with 2-DPMP use further underscore this concern []. This emphasizes the importance of raising awareness about the risks associated with novel psychoactive substances like 2-DPMP, even if marketed as "legal highs".

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